molecular formula C7H12N2O B1404308 (3AS,7AS)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one CAS No. 868552-08-3

(3AS,7AS)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one

Cat. No.: B1404308
CAS No.: 868552-08-3
M. Wt: 140.18 g/mol
InChI Key: SXNMNJGBKPGDPH-PHDIDXHHSA-N
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Description

(3AS,7AS)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one is a bicyclic compound that belongs to the class of heterocyclic organic compounds It is characterized by a fused ring system consisting of a pyrrolidine and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AS,7AS)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of a cyclization reaction between a suitable amine and a ketone or aldehyde precursor. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the bicyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3AS,7AS)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

(3AS,7AS)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3AS,7AS)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[2,3-d]pyrimidine: Another bicyclic compound with potential therapeutic applications.

    Pyrrolo[3,4-b]pyridine: Known for its biological activities and use in medicinal chemistry.

Uniqueness

(3AS,7AS)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one is unique due to its specific ring structure and the resulting chemical properties

Properties

IUPAC Name

(3aS,7aS)-1,2,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-7-6-4-8-2-1-5(6)3-9-7/h5-6,8H,1-4H2,(H,9,10)/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNMNJGBKPGDPH-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]2[C@H]1CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1,2-dihydro-3H-pyrrolo[3,4-c]pyridine-3-one (19.6 g, 0.146 mol) was placed into a hydrogenation reactor together with 250 mL AcOH and 1 g of PtO2 (Colonial Metals). An H2 pressure of 60 PSI was applied and the mixture hydrogenated until a pressure of 26 PSI was measured. The reaction mixture was filtered and the solvent evaporated. At the end of the evaporation, 4 N HCl in 1,4-dioxane (50 mL, 0.2 mol) was added. The solvent was evaporated to dryness. Ether (800 mL) was added and the mixture was stirred and filtered. The filter, a white solid, was dried to give 28.3 g of the desired product. 1H NMR (300 MHz, d6-DMSO) δ=9.42 (br s, 1H), 8.33 (br s, 1H), 7.88 (s, 1H), 3.44-3.25 (m, overlaps with water peak, observed integral of 6H includes water), 3.11-3.01 (m, 2H), 2.88-2.76 (m, 2H), 2.64 (br t, 1H), 2.55-2.45 (m, 3H) 1.90-1.75 (m, 1H), 1.61-1.42 (m, 1H). LCMS: 1.0 min, M+H=144.1 u/e.
Quantity
19.6 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3AS,7AS)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one
Reactant of Route 2
(3AS,7AS)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one
Reactant of Route 3
(3AS,7AS)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one
Reactant of Route 4
(3AS,7AS)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one
Reactant of Route 5
(3AS,7AS)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one
Reactant of Route 6
(3AS,7AS)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one

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